Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a difluorophenyl group, and a hydroxyazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and alkyl halides under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Addition of the Tert-butyl Group: The tert-butyl group is often introduced through an esterification reaction using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the difluorophenyl group or the azetidine ring, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyazetidine moiety may play a crucial role in binding to these targets, while the difluorophenyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2,6-difluorophenyl)-3-aminoazetidine-1-carboxylate
- Tert-butyl 3-(2,6-difluorophenyl)-3-methoxyazetidine-1-carboxylate
- Tert-butyl 3-(2,6-difluorophenyl)-3-oxoazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the hydroxy group on the azetidine ring, which can significantly influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C14H17F2NO3 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)11-9(15)5-4-6-10(11)16/h4-6,19H,7-8H2,1-3H3 |
InChI Key |
HYIWQNHNBQIMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=C2F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.